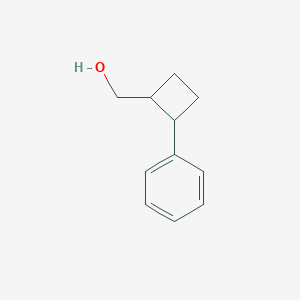

(2-Phenylcyclobutyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Phenylcyclobutyl)methanol is an organic compound with the molecular formula C11H14O It features a cyclobutyl ring substituted with a phenyl group and a hydroxyl group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by functional group transformations

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2-Phenylcyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of phenylcyclobutyl ketone or aldehyde.

Reduction: Formation of phenylcyclobutane.

Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

(2-Phenylcyclobutyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclobutyl chemistry.

Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Phenylcyclobutyl)methanol depends on its specific application. In general, the compound may interact with molecular targets through its hydroxyl group, which can form hydrogen bonds or undergo further chemical transformations. The phenyl group may also contribute to interactions through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Cyclobutanol: Similar structure but lacks the phenyl group.

Phenylcyclobutane: Similar structure but lacks the hydroxyl group.

Cyclobutylmethanol: Similar structure but lacks the phenyl group.

Uniqueness: (2-Phenylcyclobutyl)methanol is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclobutyl ring

Biological Activity

(2-Phenylcyclobutyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring substituted with a phenyl group and a hydroxymethyl group. This specific arrangement allows for diverse interactions with biological systems, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates the activity of these targets through binding interactions, which can lead to significant changes in cellular pathways and physiological responses. The specific pathways affected depend on the functional groups present and their interactions with target molecules.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound may exhibit protective effects against oxidative stress by scavenging free radicals.

- Neuroactive Effects : Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter levels.

- Anti-inflammatory Properties : It may influence inflammatory pathways, although specific mechanisms require further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Phenylcyclobutanol | Lacks the methanol group | Varies widely | Similar core structure but different functional groups |

| Cyclobutylmethanol | Lacks the phenyl group | Potentially neuroactive | Simple cyclobutane derivative |

| Phenylcyclobutane | Lacks the hydroxyl group | Varies widely | Different reactivity due to lack of hydroxymethyl |

This table highlights how the presence of both the phenyl and hydroxymethyl groups in this compound confers distinct chemical properties compared to its analogs.

Case Studies and Research Findings

- Neuropharmacological Studies : Research indicates that compounds similar to this compound may inhibit monoamine transporters, potentially increasing levels of neurotransmitters like dopamine and serotonin. This mechanism is crucial for mood regulation and cognitive function.

- Toxicological Considerations : While exploring its biological activity, it is essential to consider potential toxicity. Methanol-related intoxications have been documented, emphasizing the need for caution in handling compounds related to methanol .

- Synthesis and Characterization : Synthetic approaches to produce this compound have been explored, focusing on optimizing yields and purity for biological testing. Techniques such as gas chromatography have been employed to analyze compound purity and confirm structural integrity .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(2-phenylcyclobutyl)methanol |

InChI |

InChI=1S/C11H14O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

InChI Key |

XPEWLYMCTANANV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.